N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20190133
InChI: InChI=1S/C14H23ClN2O2/c1-19-3-2-16-12(18)17-14-7-10-4-11(8-14)6-13(15,5-10)9-14/h10-11H,2-9H2,1H3,(H2,16,17,18)
SMILES:
Molecular Formula: C14H23ClN2O2
Molecular Weight: 286.80 g/mol

N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide

CAS No.:

Cat. No.: VC20190133

Molecular Formula: C14H23ClN2O2

Molecular Weight: 286.80 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide -

Specification

Molecular Formula C14H23ClN2O2
Molecular Weight 286.80 g/mol
IUPAC Name 1-(3-chloro-1-adamantyl)-3-(2-methoxyethyl)urea
Standard InChI InChI=1S/C14H23ClN2O2/c1-19-3-2-16-12(18)17-14-7-10-4-11(8-14)6-13(15,5-10)9-14/h10-11H,2-9H2,1H3,(H2,16,17,18)
Standard InChI Key AIPPRJPQZUFPFT-UHFFFAOYSA-N
Canonical SMILES COCCNC(=O)NC12CC3CC(C1)CC(C3)(C2)Cl

Introduction

N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide is a synthetic compound that features a unique combination of structural elements, including:

  • Adamantane Core: A polycyclic hydrocarbon known for its rigidity and stability.

  • Chlorine Substitution: Positioned at the 3-position of the adamantane ring, enhancing lipophilicity and potentially influencing biological activity.

  • Methoxyethyl Group: Contributing to solubility and reactivity.

  • Carboxamide Functional Group: Adding polarity and potential for hydrogen bonding interactions.

This compound is an emerging candidate in medicinal chemistry due to its structural versatility and potential pharmacological applications.

Table 1: Key Structural Features

FeatureDescription
Adamantane CorePolycyclic, rigid hydrocarbon
Chlorine SubstitutionIncreases lipophilicity
Methoxyethyl Side ChainImproves solubility
Carboxamide GroupEnables hydrogen bonding

These features collectively make the compound a promising scaffold for drug development.

Synthesis

The synthesis of this compound involves multiple steps, requiring precise control over reaction conditions to optimize yield and purity. Typical methods include:

  • Functionalization of the adamantane core with a chlorine atom at the 3-position.

  • Coupling with a methoxyethyl amine derivative.

  • Final incorporation of the carboxamide group under controlled conditions.

Each step is designed to retain the integrity of the adamantane core while introducing functional groups that enhance biological activity.

Potential Applications in Medicinal Chemistry

The unique structural features of N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide make it a candidate for several therapeutic areas:

  • Antiviral Activity: Compounds with adamantane cores, such as amantadine, have shown efficacy in antiviral treatments.

  • Neuroprotective Effects: Structural analogs have demonstrated potential in neurodegenerative disorders.

  • Anticancer Properties: Chlorinated adamantane derivatives have been explored for their cytotoxic effects on cancer cells .

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesPotential Activity
N-(adamantan-1-yl)(2-methoxyethyl)amineAdamantane core without chlorineAntiviral activity
1-aminoadamantaneSimple amine derivativeNeuroprotective effects
N-(1-adamantyl)-N'-methylethylenediamineContains ethylene diaminePotential antidepressant effects
N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamideChlorinated adamantane with carboxamideBroad medicinal potential

Biological Activity and Research Directions

The biological activity of this compound is not yet fully characterized but is hypothesized to include:

  • Interaction with lipid membranes due to its lipophilic nature.

  • Potential receptor binding facilitated by its polar carboxamide group.

Future research should focus on:

  • Pharmacodynamic and pharmacokinetic profiling.

  • In vitro and in vivo testing for antiviral, neuroprotective, and anticancer effects.

  • Derivatization to explore structure-activity relationships .

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